molecular formula C11H20F2N2O2 B11762100 Tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate

Tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate

Cat. No.: B11762100
M. Wt: 250.29 g/mol
InChI Key: WOENHMHUZMWRJY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate is a chemical compound with the molecular formula C11H20F2N2O2 It is known for its unique structure, which includes a cyclohexyl ring substituted with two fluorine atoms and a hydrazinecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate typically involves the reaction of 4,4-difluorocyclohexylamine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. For example, one method involves dissolving 4,4-difluorocyclohexylamine in a solvent such as dichloromethane, followed by the addition of tert-butyl chloroformate and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for scalability. The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce cyclohexylamines .

Scientific Research Applications

Tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4,4-difluorocyclohexyl)acetate
  • Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
  • 2,4-Di-tert-butylphenol

Uniqueness

Tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the hydrazinecarboxylate group.

Properties

IUPAC Name

tert-butyl N-[(4,4-difluorocyclohexyl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-14-8-4-6-11(12,13)7-5-8/h8,14H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOENHMHUZMWRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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